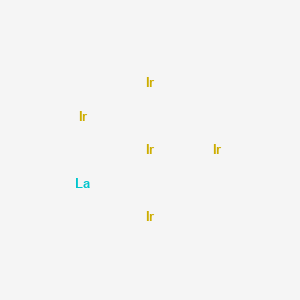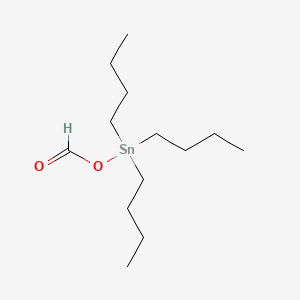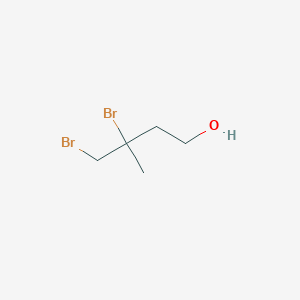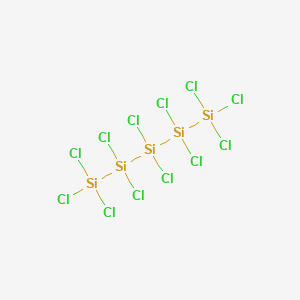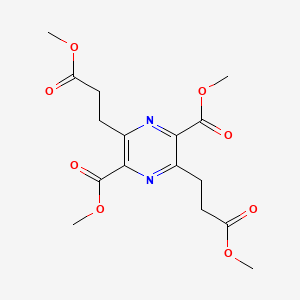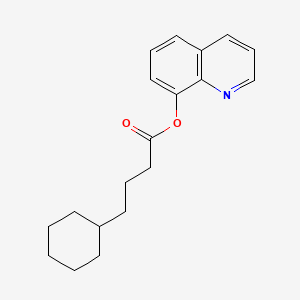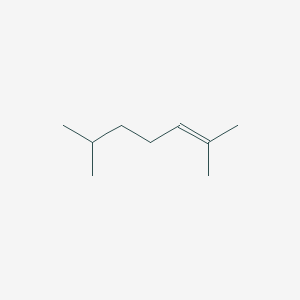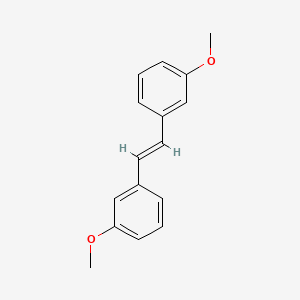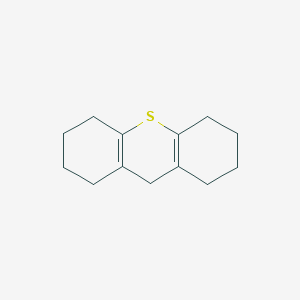
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene is a chemical compound with the molecular formula C15H18S It is a sulfur-containing heterocyclic compound that is structurally related to thioxanthene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with sulfur and a suitable catalyst to form the thioxanthene ring system. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic ring system can participate in π-π interactions with other aromatic molecules, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthene: The parent compound, lacking the octahydro modification.
Dibenzothiophene: Another sulfur-containing heterocycle with a different ring structure.
Phenothiazine: A structurally related compound with nitrogen and sulfur atoms in the ring system.
Uniqueness
2,3,4,5,6,7,8,9-Octahydro-1H-thioxanthene is unique due to its fully saturated ring system, which imparts different chemical and physical properties compared to its aromatic counterparts. This saturation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13519-63-6 |
|---|---|
Molekularformel |
C13H18S |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
2,3,4,5,6,7,8,9-octahydro-1H-thioxanthene |
InChI |
InChI=1S/C13H18S/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H2 |
InChI-Schlüssel |
WXOVGHQMZYYYHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC3=C(S2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


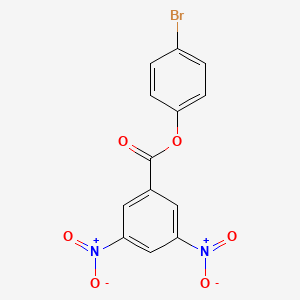
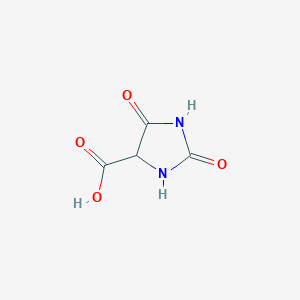
![N,N-Dimethyl-4-[(oxo-lambda~4~-sulfanylidene)amino]aniline](/img/structure/B14727831.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
